molecular formula C25H23NO5S B11402601 ethyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11402601
M. Wt: 449.5 g/mol
InChI Key: CYWFTJOUFOPMEB-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene ring, followed by the introduction of the benzopyran moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for biological assays to evaluate its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its specific combination of a thiophene ring with a benzopyran moiety, providing unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H23NO5S/c1-4-30-25(29)21-14(2)15(3)32-23(21)26-22(27)17-10-11-19-18(12-17)13-20(31-24(19)28)16-8-6-5-7-9-16/h5-12,20H,4,13H2,1-3H3,(H,26,27)

InChI Key

CYWFTJOUFOPMEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4

Origin of Product

United States

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